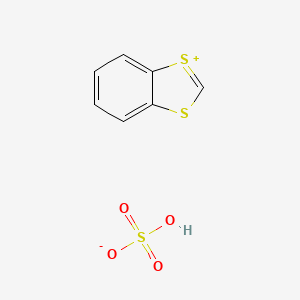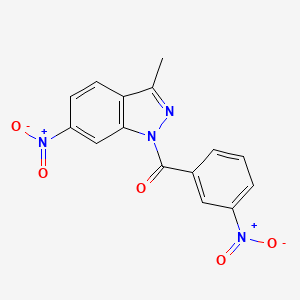
1,2-Naphthalenedione, 3-chloro-4-(1-oxoheptyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Naphthalenedione, 3-chloro-4-(1-oxoheptyl)- is a chemical compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in various chemical and pharmaceutical applications. This compound is characterized by the presence of a naphthalenedione core with a chloro and oxoheptyl substituent.
Preparation Methods
The synthesis of 1,2-Naphthalenedione, 3-chloro-4-(1-oxoheptyl)- can be achieved through several synthetic routes. One common method involves the chlorination of 1,2-naphthoquinone followed by the introduction of the oxoheptyl group. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent alkylation with heptanoyl chloride under acidic or basic conditions.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
1,2-Naphthalenedione, 3-chloro-4-(1-oxoheptyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the naphthoquinone core to naphthohydroquinone derivatives, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted naphthoquinones and naphthohydroquinones.
Scientific Research Applications
1,2-Naphthalenedione, 3-chloro-4-(1-oxoheptyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a subject of study in biochemical assays and cellular studies.
Medicine: Research into its potential therapeutic effects, such as anticancer or antimicrobial properties, is ongoing.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Naphthalenedione, 3-chloro-4-(1-oxoheptyl)- involves its interaction with cellular components. The naphthoquinone core can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage or death, making the compound potentially useful in targeting cancer cells. The molecular targets and pathways involved include mitochondrial electron transport chains and various cellular enzymes that are sensitive to oxidative stress.
Comparison with Similar Compounds
1,2-Naphthalenedione, 3-chloro-4-(1-oxoheptyl)- can be compared with other naphthoquinones such as:
1,2-Naphthoquinone: Lacks the chloro and oxoheptyl substituents, making it less complex but still biologically active.
1,4-Naphthoquinone: Has a different substitution pattern on the naphthoquinone core, leading to different chemical and biological properties.
2-Amino-3-chloro-1,4-naphthoquinone: Contains an amino group instead of the oxoheptyl group, resulting in different reactivity and applications.
The uniqueness of 1,2-Naphthalenedione, 3-chloro-4-(1-oxoheptyl)- lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other naphthoquinones.
Properties
CAS No. |
61983-02-6 |
|---|---|
Molecular Formula |
C17H17ClO3 |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
3-chloro-4-heptanoylnaphthalene-1,2-dione |
InChI |
InChI=1S/C17H17ClO3/c1-2-3-4-5-10-13(19)14-11-8-6-7-9-12(11)16(20)17(21)15(14)18/h6-9H,2-5,10H2,1H3 |
InChI Key |
SGCUUFNHEKJHII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C1=C(C(=O)C(=O)C2=CC=CC=C21)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7R,11S)-7,11-Diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetrone](/img/structure/B14536622.png)
![3-[(But-2-en-1-yl)amino]-5-formyl-2-phenoxybenzene-1-sulfonamide](/img/structure/B14536627.png)

![Docosyl 4-methyl-7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14536633.png)


![3-(Pentafluoroanilino)bicyclo[2.2.1]heptan-2-ol](/img/structure/B14536654.png)
![S-[4-(Benzenesulfonyl)phenyl] dimethylcarbamothioate](/img/structure/B14536661.png)


![6,6'-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]di(hexan-1-amine)](/img/structure/B14536683.png)

![1-[2-(2-Phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)ethyl]imidazolidin-2-one](/img/structure/B14536686.png)

